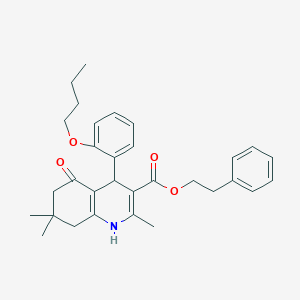![molecular formula C25H16O8 B11671039 3,3'-[(3,4-dihydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11671039.png)
3,3'-[(3,4-dihydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(3,4-dihydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(3,4-dihydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 3,4-dihydroxybenzaldehyde with 4-hydroxycoumarin under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol-water mixture. The reaction mixture is heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl groups in the chromen-2-one moiety can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one moiety.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, 3,3’-[(3,4-dihydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, including antioxidant and anti-inflammatory properties. It is studied for its ability to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its antioxidant properties are particularly of interest in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3,3’-[(3,4-dihydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological pathways. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
類似化合物との比較
Similar Compounds
- 3,3’-[(3,4-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(2-hydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
Uniqueness
Compared to similar compounds, 3,3’-[(3,4-dihydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) stands out due to its dual hydroxyl groups on the phenyl ring, which enhance its antioxidant properties. This structural feature allows for more effective scavenging of free radicals and provides additional sites for chemical modifications, making it a versatile compound in various applications.
特性
分子式 |
C25H16O8 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
3-[(3,4-dihydroxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C25H16O8/c26-15-10-9-12(11-16(15)27)19(20-22(28)13-5-1-3-7-17(13)32-24(20)30)21-23(29)14-6-2-4-8-18(14)33-25(21)31/h1-11,19,26-29H |
InChIキー |
ORWZLFWKVFUBIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=C(C=C3)O)O)C4=C(C5=CC=CC=C5OC4=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B11670964.png)
![(5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670966.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11670979.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11670987.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670988.png)
![(5E)-3-Cyclohexyl-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670991.png)
![2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11670993.png)
![(5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670999.png)

![2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11671011.png)

![4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11671016.png)
![3-(2-naphthyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671023.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671047.png)
